REACTION_CXSMILES
|
C([C@@H]1CCCC[C@H]1N)C.[CH2:10]([CH:12]1[CH2:17][CH2:16][CH2:15][CH:14]([CH2:18]C)[CH:13]1[NH2:20])C>>[CH3:10][CH:12]1[CH2:17][CH2:16][CH2:15][CH:14]([CH3:18])[CH:13]1[NH2:20]
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[C@H]1[C@@H](CCCC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1C(C(CCC1)CC)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
CC1C(C(CCC1)C)N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |